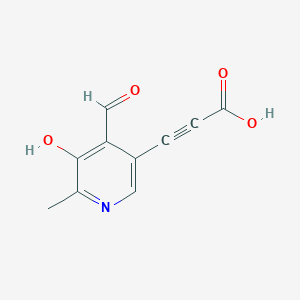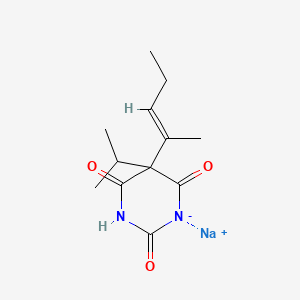
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt is a chemical compound with the molecular formula C12-H18-N2-O3.Na and a molecular weight of 261.31 . This compound is a derivative of barbituric acid, which is known for its use in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants .
Métodos De Preparación
The synthesis of barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt involves the reaction of barbituric acid with isopropyl and methylbutenyl groups under specific conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced using common reducing agents to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt involves its interaction with specific molecular targets, such as receptors in the central nervous system . The compound may modulate the activity of neurotransmitters, leading to its depressant effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its use as an anticonvulsant and sedative.
Pentobarbital: Used for its anesthetic and sedative properties.
Secobarbital: Employed as a short-term treatment for insomnia.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Propiedades
Número CAS |
64038-29-5 |
|---|---|
Fórmula molecular |
C12H17N2NaO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;5-[(E)-pent-2-en-2-yl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-6-8(4)12(7(2)3)9(15)13-11(17)14-10(12)16;/h6-7H,5H2,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1/b8-6+; |
Clave InChI |
UOKVDNRGKGWJTL-WVLIHFOGSA-M |
SMILES isomérico |
CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
SMILES canónico |
CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



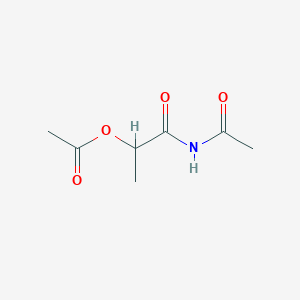

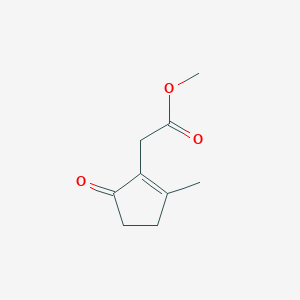

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
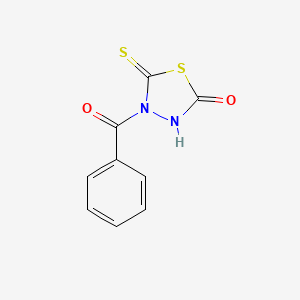

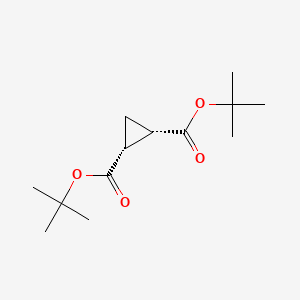
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
